molecular formula C23H25N3O3 B2445640 Benzofuran-2-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2309348-00-1

Benzofuran-2-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2445640
CAS No.: 2309348-00-1
M. Wt: 391.471
InChI Key: JKNGXYYUSSFJKF-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a synthetic compound belonging to the class of benzofurans. This class is known for its diverse biological activities, ranging from antimicrobial to anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of Benzofuran-2-yl intermediate.

    • React 2-bromo-benzofuran with potassium carbonate and copper powder in dimethylformamide (DMF) at 100°C for 12 hours.

    • Isolate and purify the intermediate using column chromatography.

  • Step 2: Synthesis of 5,6,7,8-tetrahydrocinnolin-3-ol.

    • Cyclize appropriate precursors under acidic conditions, typically using hydrochloric acid.

    • Recrystallize the product to obtain pure 5,6,7,8-tetrahydrocinnolin-3-ol.

  • Step 3: Coupling Reaction.

    • React the benzofuran-2-yl intermediate with 5,6,7,8-tetrahydrocinnolin-3-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM).

    • Purify the product by recrystallization.

  • Step 4: Final Synthesis Step.

    • React the coupled product with 4-(chloromethyl)piperidine in the presence of a base, such as triethylamine, in anhydrous tetrahydrofuran (THF).

    • Purify the final compound using column chromatography.

Industrial Production Methods

Industrial production would follow similar steps but on a larger scale, using continuous flow reactors to ensure consistency and yield. Automated purification systems would be utilized for efficient product isolation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The benzofuran ring can undergo oxidation reactions using agents like potassium permanganate, leading to carboxylic acid derivatives.

  • Reduction: Reductive amination can be performed on the piperidine moiety using sodium borohydride.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in water.

  • Reduction: Sodium borohydride in methanol.

  • Substitution: Alkyl halides in acetonitrile with a base like potassium carbonate.

Major Products

  • Oxidation: Carboxylic acid derivatives of the benzofuran ring.

  • Reduction: Secondary amines on the piperidine ring.

  • Substitution: Alkylated derivatives on the piperidine ring.

Scientific Research Applications

Benzofuran-2-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone has a range of applications:

  • Chemistry: Used as a precursor in the synthesis of complex organic molecules.

  • Biology: Serves as a tool for studying receptor interactions and pathways.

  • Industry: Utilized in the production of pharmaceuticals due to its structural complexity and biological activity.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: Binding to specific receptors in the nervous system.

  • Pathways Involved: Modulating signal transduction pathways linked to neurological function.

Comparison with Similar Compounds

Similar Compounds

  • Benzofuran derivatives with different substituents.

  • Piperidine-based compounds used in neuropharmacology.

Uniqueness

What sets Benzofuran-2-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone apart is its unique combination of functional groups, allowing it to interact with a variety of biological targets, making it a versatile tool in research.

That's a wrap on this compound. Any more deep-dives you're up for?

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c27-23(21-13-18-6-2-4-8-20(18)29-21)26-11-9-16(10-12-26)15-28-22-14-17-5-1-3-7-19(17)24-25-22/h2,4,6,8,13-14,16H,1,3,5,7,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNGXYYUSSFJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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